molecular formula C8H7F3S B1588578 4-Trifluoromethyl thioanisole CAS No. 329-14-6

4-Trifluoromethyl thioanisole

Cat. No.: B1588578
CAS No.: 329-14-6
M. Wt: 192.2 g/mol
InChI Key: VYGXLDXWNLTGIL-UHFFFAOYSA-N
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Description

It is a colorless liquid that is widely used in various scientific experiments and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Trifluoromethyl thioanisole can be synthesized through several methods. One common synthetic route involves the methylation of thiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. Another method involves the trifluoromethylation of thioanisole using trifluoromethyl iodide and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethyl thioanisole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under reflux.

    Substitution: Nitric acid and sulfuric acid; typically carried out at low temperatures to control the reaction rate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Nitro derivatives of this compound.

Scientific Research Applications

4-Trifluoromethyl thioanisole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs with antifungal and antibacterial activities.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Trifluoromethyl thioanisole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The sulfur atom in the thioanisole moiety can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

    Thioanisole: The simplest alkyl-aryl thioether, used as a starting material for various chemical syntheses.

    4-Trifluoromethylphenol: Another trifluoromethyl-substituted compound with different reactivity and applications.

    Trifluoromethylbenzene: A related compound with similar trifluoromethyl substitution but lacking the sulfur atom.

Uniqueness: 4-Trifluoromethyl thioanisole is unique due to the presence of both the trifluoromethyl group and the thioether moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles, making it a valuable reagent in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

1-methylsulfanyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGXLDXWNLTGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450843
Record name 4-Trifluoromethyl thioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329-14-6
Record name 4-Trifluoromethyl thioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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